{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclohexyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the cyclohexyl acetic acid moiety through amide bond formation. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid include:
- Ethyl acetoacetate
- Methyl acetoacetate
- Acetylacetone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. The presence of the thiazole ring and the chlorophenyl group imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[1-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H23ClN2O3S/c21-15-6-4-5-14(9-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)7-2-1-3-8-20/h4-6,9,12H,1-3,7-8,10-11,13H2,(H,22,24)(H,25,26) |
InChI Key |
DJHZPFPQCFWWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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